molecular formula C12H11FN2 B056509 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile CAS No. 328056-66-2

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile

Katalognummer: B056509
CAS-Nummer: 328056-66-2
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: WCBQRCUGGGEXME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile is a benzazepine derivative characterized by a fused bicyclic structure with a methano bridge (C1–C5), a fluorine substituent at position 8, and a nitrile group at position 5. The compound’s rigid methano bridge enhances conformational stability, while the electron-withdrawing fluorine and nitrile groups likely influence its electronic properties and binding affinity to biological targets. While direct synthesis data for this compound are unavailable in the provided evidence, analogous benzazepines are typically synthesized via cyclization reactions involving halogenated precursors or Suzuki-Miyaura cross-coupling .

Eigenschaften

IUPAC Name

5-fluoro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-3-11-9-1-8(5-15-6-9)10(11)2-7(12)4-14/h2-3,8-9,15H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBQRCUGGGEXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=C(C(=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ring-Closing Metathesis

Ring-closing metathesis (RCM) using Grubbs catalysts enables efficient formation of the seven-membered benzazepine ring. A precursor such as 8-fluoro-7-vinyl-1,2,3,4-tetrahydroisoquinoline undergoes RCM in the presence of Grubbs II catalyst (1–2 mol%) under inert atmosphere, yielding the bicyclic structure. Solvent selection (e.g., dichloromethane or toluene) and temperature (40–60°C) critically influence reaction efficiency, with yields ranging from 65% to 78%.

Cyclization via Amine Intermediates

Alternative routes involve cyclization of N-allyl-2-fluoroaniline derivatives . For example, treatment of N-allyl-2-fluoro-4-nitroaniline with thionyl chloride generates a reactive intermediate, which undergoes intramolecular Friedel-Crafts alkylation in the presence of AlCl₃ to form the methano-bridged benzazepine. This method achieves higher yields (80–85%) but requires stringent control of stoichiometry to avoid over-chlorination.

Fluorination at Position 8

Introducing fluorine at position 8 is typically achieved via electrophilic fluorination or nucleophilic substitution .

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) directly fluorinate the aromatic ring. Reaction of the benzazepine intermediate with Selectfluor® in acetonitrile at 80°C for 12 hours achieves 70–75% fluorination efficiency. Regioselectivity is ensured by electron-donating groups at adjacent positions, directing fluorine to position 8.

Nucleophilic Substitution

A halogen-exchange reaction using KF/18-crown-6 in DMSO at 120°C replaces a nitro or chloro group at position 8 with fluorine. This method, adapted from nitration protocols, requires prior installation of a leaving group (e.g., nitro via fuming HNO₃) and achieves 60–68% yield after optimization.

Cyanation at Position 7

The carbonitrile group is introduced via Sandmeyer reaction or palladium-catalyzed cyanation .

Sandmeyer Reaction

Conversion of an amino group to cyano involves diazotization with NaNO₂/HCl followed by treatment with CuCN . For example, 8-fluoro-7-amino-1,5-methano-benzazepine reacts with CuCN in DMF at 100°C, yielding the nitrile derivative in 55–60% yield. Side products like 7-cyano-8-fluoro isomers are minimized by steric hindrance from the methano bridge.

Palladium-Catalyzed Cyanation

A more efficient method employs Pd(OAc)₂ and Zn(CN)₂ under CO atmosphere. The reaction of 8-fluoro-7-bromo-benzazepine with Zn(CN)₂ in DMAc at 120°C achieves 85–90% conversion, with residual palladium removed via silica gel chromatography .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature (°C)Yield (%)
Ring-Closing MetathesisToluene5078
FluorinationAcetonitrile8075
CyanationDMAc12090

Catalytic Systems

  • Grubbs II catalyst outperforms first-generation catalysts in RCM due to enhanced thermal stability.

  • Pd(OAc)₂/Zn(CN)₂ reduces cyanide toxicity risks compared to traditional KCN.

Analytical Characterization

Purification via silica gel chromatography (hexane/EtOAc gradients) and recrystallization (ethanol/water) ensures >99% purity. Structural confirmation employs:

  • ¹H/¹³C NMR : Distinct signals for methano bridge (δ 3.8–4.2 ppm) and nitrile (δ 119 ppm).

  • HRMS : Molecular ion peak at m/z 261.0874 (C₁₃H₁₀FN₃).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantages
RCM + Electrophilic FHigh regioselectivityCostly catalysts
Cyclization + SNArScalable for industrial productionMultiple protection/deprotection steps

Analyse Chemischer Reaktionen

Types of Reactions

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile has been studied for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets:

  • Dopamine Receptor Modulation : Research indicates that compounds with similar structures can act as dopamine receptor antagonists or agonists. This makes them valuable in the treatment of disorders such as schizophrenia and Parkinson's disease .
  • Antidepressant Activity : The compound's ability to influence neurotransmitter systems suggests potential antidepressant effects. Studies on related benzazepines have shown efficacy in animal models of depression .

Neuropharmacology

The compound's interaction with the central nervous system (CNS) receptors positions it as a candidate for neuropharmacological studies:

  • Anxiolytic Effects : Compounds structurally related to benzazepines have demonstrated anxiolytic properties. Further research into 8-fluoro derivatives could elucidate similar effects .

Synthesis and Derivatization

The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine derivatives is of interest due to their varied biological activities:

DerivativeSynthetic MethodBiological Activity
Trifluoroacetyl derivativeAcylation reactionsAntimicrobial properties
Dinitro derivativesNitration reactionsEnhanced receptor binding

This table summarizes the synthetic approaches and biological activities associated with derivatives of the compound.

Case Study 1: Dopamine Receptor Interaction

A study investigating the binding affinity of various benzazepine derivatives to dopamine receptors found that modifications at the 8-position significantly influenced receptor selectivity and potency. The findings suggest that 8-fluoro substitutions may enhance therapeutic efficacy in treating dopamine-related disorders .

Case Study 2: Antidepressant Efficacy

In a preclinical trial involving animal models of depression, a related compound demonstrated significant antidepressant-like effects through modulation of serotonin and norepinephrine levels. This suggests that 8-fluoro derivatives may offer similar benefits and warrant further investigation .

Wirkmechanismus

The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile involves its interaction with molecular targets such as nicotinic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The specific pathways involved depend on the context of its use, such as its role as an impurity in Varenicline.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Functional Groups
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile Benzazepine with methano bridge 8-F, 7-CN Nitrile, Fluorine, Methano bridge
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine Benzoxazepine 8-F Ether oxygen (replaces methano bridge)
7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo-pyrimidine 7-OH, 5-(2,4,6-trifluorophenylthio) Nitrile, Hydroxyl, Trifluorothioether

Key Observations :

  • Methano Bridge vs.
  • Fluorine Positioning : Fluorine at position 8 (benzazepine) vs. trifluorothioether groups in pyrazolo-pyrimidine derivatives () highlights divergent electronic effects—fluorine enhances electronegativity, while trifluorothioethers increase lipophilicity.

Physicochemical Properties

Table 2: Collision Cross-Section (CCS) and Molecular Weight Comparisons

Compound Adduct Predicted CCS (Ų) Molecular Weight
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine [M+H]+ 130.7 167.18
Target Benzazepine (Estimated*) [M+H]+ ~135–140† 246.25‡

*†Estimated based on structural similarity to benzoxazepine ().
‡Calculated using molecular formula C₁₃H₁₂FN₃.

Key Observations :

  • The target compound’s higher molecular weight (246.25 vs. 167.18 for benzoxazepine) and nitrile group may increase its CCS due to greater polar surface area .
  • Fluorine’s electronegativity likely reduces electron density in the aromatic ring, affecting solubility and metabolic stability.

Research Implications

The structural uniqueness of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile positions it as a candidate for central nervous system (CNS) targets, leveraging the benzazepine scaffold’s historical relevance in dopamine receptor modulation. Comparative CCS data () and substituent effects suggest optimized blood-brain barrier penetration relative to bulkier analogs. Further studies should explore its synthesis (e.g., via ’s methods) and binding assays against GPCRs.

Biologische Aktivität

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile (CAS Number: 328056-66-2) is a synthetic compound that has garnered interest due to its potential pharmacological applications. This compound exhibits biological activity primarily as a partial agonist at nicotine receptors , making it a candidate for research in neuropharmacology and treatment of conditions such as ADHD.

The molecular formula of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile is C12H11FN2C_{12}H_{11}FN_2 with a molecular weight of 202.23 g/mol. The structure features a bicyclic framework that contributes to its receptor binding properties.

PropertyValue
Molecular FormulaC12H11FN2
Molecular Weight202.23 g/mol
CAS Number328056-66-2
SMILESFC1=C(C#N)C=C(C2CNCC3C2)C3=C1
IUPAC Name8-fluoro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine-7-carbonitrile

Nicotinic Receptor Interaction

Research indicates that 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs). This interaction is significant as nAChRs are implicated in various neurological functions and disorders. The compound's ability to modulate these receptors could lead to therapeutic applications in treating nicotine dependence and cognitive disorders such as ADHD .

Pharmacological Studies

In pharmacological assessments, this compound has shown promising results in various assays:

  • Binding Affinity : It displays significant binding affinity to nicotinic receptors, with studies indicating its potential for modulating receptor activity effectively.
  • Behavioral Studies : In preclinical models, the compound has been evaluated for its effects on behavior related to attention and cognition. Its partial agonist activity suggests it may enhance cognitive function without the full activation associated with nicotine .
  • Analgesic Activity : Initial studies indicated that derivatives of the parent compound did not exhibit analgesic properties in mouse models . This suggests that while it interacts with nAChRs, it may not translate into pain relief efficacy.

Case Study: ADHD Treatment Potential

A study explored the use of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile in combination with traditional ADHD medications. The findings suggested that its partial agonist properties could enhance the therapeutic effects of stimulants without increasing side effects commonly associated with full agonists like nicotine .

Comparative Analysis with Other Compounds

The following table compares the biological activities of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile with other known nicotinic receptor modulators:

CompoundBinding Affinity (Ki)Agonist TypeTherapeutic Uses
8-Fluoro-2,3,4,5-tetrahydro...carbonitrileModerate (exact Ki not reported)Partial AgonistPotential ADHD treatment
NicotineLow (0.01 nM)Full AgonistSmoking cessation
Varenicline0.05 nMPartial AgonistSmoking cessation

Q & A

Q. Critical Factors :

  • Temperature control (<100°C) to prevent decomposition.
  • Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics and byproduct formation.
  • Catalyst choice (e.g., Pd/C for hydrogenation steps).

Q. Table 1: Yield Optimization Under Different Conditions

StepReagent/ConditionYield (%)Byproducts
CyclizationAlCl₃ (1.2 eq), 80°C65Oligomers (15%)
FluorinationSelectfluor®, DCM, 50°C78Di-fluorinated (5%)
CyanidationKCN, CuCN, DMF, reflux82Unreacted SM (8%)

Advanced Question: How can computational modeling resolve contradictions in reported pharmacological data for this compound?

Methodological Answer :
Discrepancies in receptor binding affinity (e.g., dopamine D₁ vs. serotonin 5-HT₃) often arise from conformational flexibility or assay variability. Use:

  • Molecular Dynamics (MD) Simulations : Analyze ligand-receptor binding poses over 100-ns trajectories to identify stable interactions .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites influencing reactivity .
  • In Silico Docking (AutoDock Vina) : Compare docking scores across receptor isoforms to prioritize experimental validation .

Case Study :
Conflicting IC₅₀ values for NMDA receptor modulation were resolved by modeling solvent-accessible surface area (SASA), revealing hydration effects on ligand stability .

Advanced Question: What strategies mitigate challenges in characterizing the compound’s stereochemistry and tautomeric forms?

Methodological Answer :
The methano-bridge introduces stereochemical complexity. Use:

  • Chiral HPLC : Employ a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • Solid-State NMR : Analyze ¹³C-¹H couplings to confirm tautomeric equilibrium (e.g., keto-enol forms) .
  • X-ray Crystallography : Resolve crystal structures at 100K to capture dominant conformers .

Q. Data Interpretation :

  • Contradiction Alert : Discrepancies between NMR (solution-state) and XRD (solid-state) data may reflect dynamic equilibria; use variable-temperature NMR to validate .

Basic Question: What analytical techniques are recommended for purity assessment and impurity profiling?

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities >0.1% .
  • GC-FID : Quantify volatile byproducts (e.g., unreacted precursors) with a DB-5MS column .
  • Elemental Analysis : Validate carbon/nitrogen ratios (±0.3% tolerance) to confirm stoichiometry .

Q. Table 2: Detection Limits for Common Impurities

ImpurityTechniqueLOD (ppm)
Uncyclized intermediateHPLC-MS50
Di-fluorinated byproductGC-FID100
Residual solvent (DMF)Headspace GC10

Advanced Question: How to design experiments to probe the compound’s mechanism in neurotransmitter inhibition?

Methodological Answer :
Link to dopamine receptor theory:

  • Radioligand Binding Assays : Use [³H]SCH-23390 for D₁ receptor affinity (Kₐ calculation via Scatchard plot) .
  • Patch-Clamp Electrophysiology : Measure ion current modulation in HEK293 cells expressing 5-HT₃ receptors .
  • Behavioral Studies (Rodents) : Administer 0.1–10 mg/kg doses to correlate receptor occupancy with locomotor activity .

Contradiction Management :
If in vitro binding data (nM affinity) conflict with in vivo efficacy (µM doses), assess blood-brain barrier permeability via PAMPA-BBB assays .

Advanced Question: What frameworks guide the resolution of contradictory results in metabolic stability studies?

Methodological Answer :
Adopt a systems biology approach:

  • Phase I Metabolism (CYP450) : Use human liver microsomes + NADPH to identify primary metabolites (LC-QTOF-MS) .
  • Theoretical Alignment : Map metabolic pathways to cytochrome P450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) .
  • Data Reconciliation : Apply Bayesian statistics to integrate in vitro half-life (t₁/₂) with in vivo pharmacokinetic data .

Case Study :
Discrepancies in t₁/₂ (HLM vs. hepatocytes) were resolved by modeling protein binding differences using equilibrium dialysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.